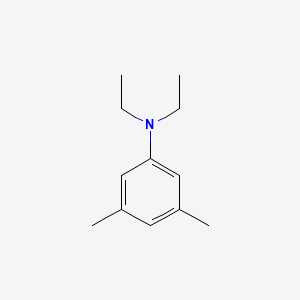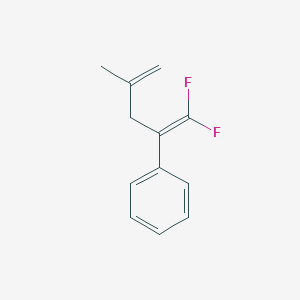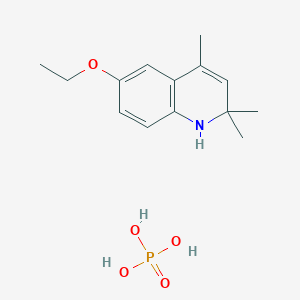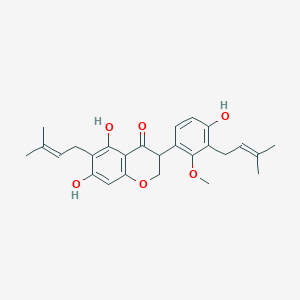
Isosophoranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosophoranone is a naturally occurring organic compound found in certain species of the genus Sophora. It is a type of isoflavonoid, which are compounds known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including cytotoxic and radical modulating activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isosophoranone can be synthesized through various chemical reactions. One common method involves the use of isophorone as a starting material. The synthesis typically involves multiple steps, including aldol condensation, hydrogenation, and cyclization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is less common compared to other isoflavonoids. the methods used in laboratory synthesis can be scaled up for industrial applications. The key to successful industrial production lies in optimizing reaction conditions and using efficient catalysts to minimize by-products and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Isosophoranone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield reduced forms of this compound, often using hydrogenation catalysts.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like palladium or nickel is often used.
Substitution: Various reagents, such as halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield fully saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of isosophoranone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, this compound can scavenge free radicals, thereby reducing oxidative damage in cells .
Comparación Con Compuestos Similares
Isosophoranone is similar to other isoflavonoids such as genistein and daidzein. it is unique in its specific structure and biological activities. Similar compounds include:
Genistein: Known for its estrogenic activity and potential anticancer properties.
Daidzein: Another isoflavonoid with antioxidant and anti-inflammatory effects.
Secundifloran: Exhibits cytotoxic activity similar to this compound.
Propiedades
Número CAS |
64280-18-8 |
|---|---|
Fórmula molecular |
C26H30O6 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-21(28)12-22-23(24(17)29)25(30)19(13-32-22)16-10-11-20(27)18(26(16)31-5)9-7-15(3)4/h6-7,10-12,19,27-29H,8-9,13H2,1-5H3 |
Clave InChI |
ARNVYCOTFWJTBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1OC)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(Cyclohexylcarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B14150657.png)


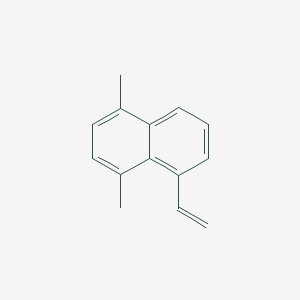
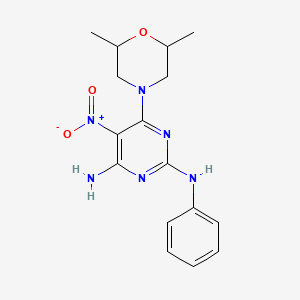
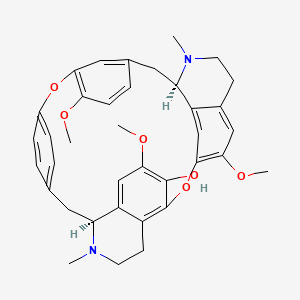
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
